molecular formula C6H9NO B6592825 N-Vinyl-2-pyrrolidone CAS No. 25249-54-1

N-Vinyl-2-pyrrolidone

Cat. No. B6592825
Key on ui cas rn: 25249-54-1
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893163B2

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2](=[O:5])([O-])[O-].C(=O)([O-])O.Cl.Br.I.[C:13](O)(=O)[CH2:14][CH3:15].S(=O)(=O)(O)O.P(=O)(O)(O)O.[C:28]([OH:31])(=O)[CH3:29]>>[CH3:13][C:14]([CH3:15])=[CH:29][C:28]([NH2:1])=[O:31].[CH:28]([N:1]1[CH2:13][CH2:14][CH2:15][C:2]1=[O:5])=[CH2:29]

Inputs

Step One
Name
one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)N)C
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07893163B2

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2](=[O:5])([O-])[O-].C(=O)([O-])O.Cl.Br.I.[C:13](O)(=O)[CH2:14][CH3:15].S(=O)(=O)(O)O.P(=O)(O)(O)O.[C:28]([OH:31])(=O)[CH3:29]>>[CH3:13][C:14]([CH3:15])=[CH:29][C:28]([NH2:1])=[O:31].[CH:28]([N:1]1[CH2:13][CH2:14][CH2:15][C:2]1=[O:5])=[CH2:29]

Inputs

Step One
Name
one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)N)C
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07893163B2

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2](=[O:5])([O-])[O-].C(=O)([O-])O.Cl.Br.I.[C:13](O)(=O)[CH2:14][CH3:15].S(=O)(=O)(O)O.P(=O)(O)(O)O.[C:28]([OH:31])(=O)[CH3:29]>>[CH3:13][C:14]([CH3:15])=[CH:29][C:28]([NH2:1])=[O:31].[CH:28]([N:1]1[CH2:13][CH2:14][CH2:15][C:2]1=[O:5])=[CH2:29]

Inputs

Step One
Name
one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)N)C
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07893163B2

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2](=[O:5])([O-])[O-].C(=O)([O-])O.Cl.Br.I.[C:13](O)(=O)[CH2:14][CH3:15].S(=O)(=O)(O)O.P(=O)(O)(O)O.[C:28]([OH:31])(=O)[CH3:29]>>[CH3:13][C:14]([CH3:15])=[CH:29][C:28]([NH2:1])=[O:31].[CH:28]([N:1]1[CH2:13][CH2:14][CH2:15][C:2]1=[O:5])=[CH2:29]

Inputs

Step One
Name
one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)N)C
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.